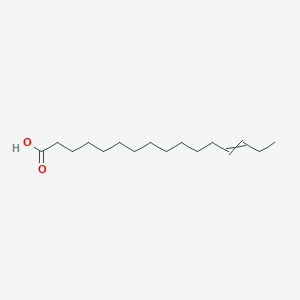
Hexadec-13-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of a double bond at the 13th carbon position from the carboxyl end, giving it unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Hexadec-13-enoic acid can be synthesized through various methods, including the catalytic hydrogenation of longer-chain polyunsaturated fatty acids. The process typically involves the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, this compound is often derived from natural sources such as marine oils and certain plant oils. The extraction process involves solvent crystallization and molecular distillation. For instance, sea buckthorn pulp oil can be converted to its corresponding mixed fatty acids, followed by crystallization and molecular distillation to isolate this compound .
化学反応の分析
Types of Reactions: Hexadec-13-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or ozone (O₃) to form epoxides or diols.
Reduction: Catalytic hydrogenation can reduce the double bond to form hexadecanoic acid.
Substitution: Halogenation reactions can occur at the double bond, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens such as bromine (Br₂) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: Hexadecanoic acid.
Substitution: Halogenated fatty acids.
科学的研究の応用
Hexadec-13-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various chemical compounds and as a standard in analytical chemistry.
Biology: Studies have shown its role in cellular signaling and membrane fluidity.
作用機序
The mechanism of action of hexadec-13-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. For example, it has been shown to suppress hepatic steatosis and improve insulin sensitivity by modulating the release of adipokines .
類似化合物との比較
Hexadec-13-enoic acid can be compared with other similar long-chain monounsaturated fatty acids, such as:
Hexadec-7-enoic acid (hypogeic acid): Similar in structure but with the double bond at the 7th position.
Hexadec-9-enoic acid (palmitoleic acid): Has the double bond at the 9th position and is known for its anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical and biological properties. Its role in modulating lipid metabolism and potential therapeutic applications make it a compound of significant interest in various fields of research.
特性
CAS番号 |
144462-52-2 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC名 |
hexadec-13-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4H,2,5-15H2,1H3,(H,17,18) |
InChIキー |
UFRASUJYZLLIJC-UHFFFAOYSA-N |
正規SMILES |
CCC=CCCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




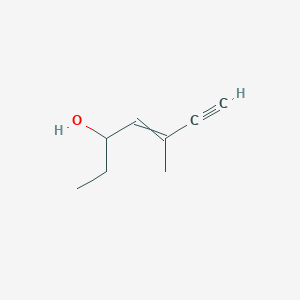
![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)

![[1,1'-Biphenanthrene]-2,2'-diol](/img/structure/B12563274.png)

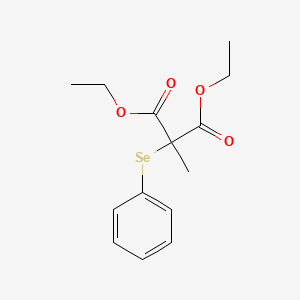
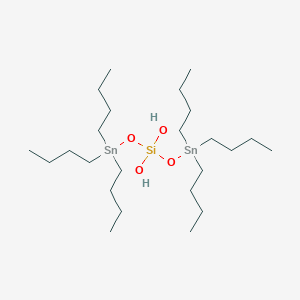
![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
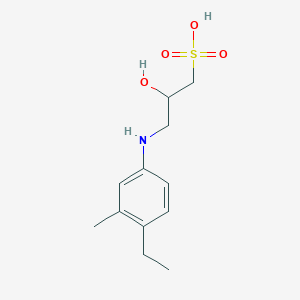
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
